Fraxinol

Vue d'ensemble

Description

Fraxinol is a natural coumarin originally isolated from Ash tree bark . It has been found to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells . This compound also potentiates barbiturate-induced sleep in rats and rabbits . It is not intended for human or veterinary use .

Synthesis Analysis

Fraxetin, a simple coumarin, is a phytochemical present in medicinal plants, such as Fraxinus rhynchophylla, and Cortex Fraxini . To enable fraxetin synthesis, the fraxetin biosynthesis pathway was introduced into Escherichia coli. Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxetin .

Molecular Structure Analysis

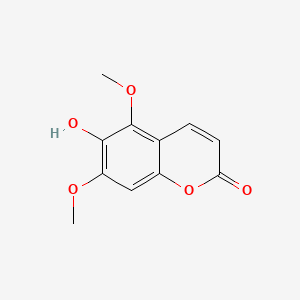

The molecular formula of this compound is C11H10O5 . The molecular weight is 222.19 . The formal name is 6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one .

Chemical Reactions Analysis

This compound has been found to stimulate melanogenesis in B16-F10 cells . It increased the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity .

Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO . The SMILES notation is O=C(O1)C=CC2=C1C=C(OC)C(O)=C2OC .

Applications De Recherche Scientifique

Stimulation de la mélanogenèse

Le Fraxinol, une coumarine naturelle issue des plantes du genre Fraxinus, s'est révélé efficace pour stimuler la mélanogenèse . Ce processus implique la production de mélanine, un pigment qui joue un rôle protecteur contre les rayonnements ultraviolets .

Mécanisme d'action : Lorsque des cellules B16-F10 (un type de cellules de mélanome de souris) ont été traitées avec du this compound, cela a conduit à une augmentation de la teneur en mélanine et de l'activité de la tyrosinase de manière concentration-dépendante . Il est important de noter que cela a été réalisé sans provoquer de cytotoxicité .

Amélioration des enzymes mélanogènes : Le traitement au this compound a également augmenté l'expression de l'ARNm des enzymes mélanogènes telles que la tyrosinase, la protéine apparentée à la tyrosinase 1 et la protéine apparentée à la tyrosinase 2 . Ces enzymes sont cruciales pour la production de mélanine.

Rôle des facteurs de transcription : Le this compound a augmenté l'expression du facteur de transcription associé à la microphtalmie (MITF) aux niveaux de l'ARNm et des protéines . Le MITF est un facteur de transcription clé qui régule l'expression des enzymes mélanogènes susmentionnées.

Implication des voies de signalisation : Le this compound a régulé positivement la phosphorylation de la protéine liant l'élément de réponse à l'adénosine monophosphate cyclique (AMPc) (CREB) . La CREB est un facteur de transcription cellulaire qui joue un rôle crucial dans la mélanogenèse.

Applications thérapeutiques potentielles : Compte tenu de ces résultats, le this compound pourrait potentiellement être utilisé pour développer de puissants stimulateurs de la mélanogenèse. Cela pourrait être particulièrement utile pour traiter les conditions de dépigmentation chronique telles que le vitiligo .

Mécanisme D'action

Target of Action

Fraxinol, a natural coumarin isolated from Lobelia chinensis , primarily targets the Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body.

Mode of Action

This compound interacts with its targets, the Cytochrome P450 enzymes, and inhibits their activity . This interaction and the resulting changes lead to the stimulation of melanogenesis, the process of melanin production .

Biochemical Pathways

This compound affects the melanogenesis pathway . It enhances the mRNA expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2 . Additionally, this compound increases the expression of microphthalmia-associated transcription factor (MITF) at both mRNA and protein levels . MITF is a critical transcription factor in melanogenesis, regulating the expression of key enzymes involved in the production of melanin.

Pharmacokinetics

It is known that this compound is a metabolite produced by the metabolism of 5, 7-dimethoxy-2h-chromen-2-one via enzymes such as cyp1a2, cyp2a6, cyp2b6, cyp2c9, cyp2c19, and cyp2e1 .

Result of Action

The primary result of this compound’s action is the stimulation of melanogenesis . Treatment of B16-F10 cells with this compound increases the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity . This suggests that this compound enhances melanogenesis via a protein kinase A-mediated mechanism .

Safety and Hazards

Propriétés

IUPAC Name |

6-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPNOAHYDPHKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197558 | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486-28-2 | |

| Record name | Fraxinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRAXINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

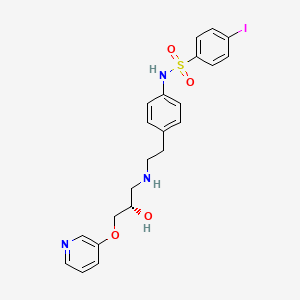

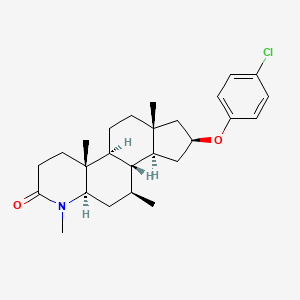

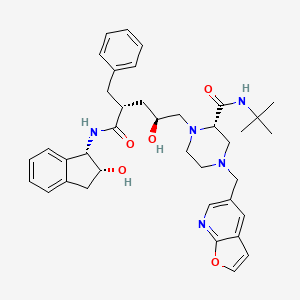

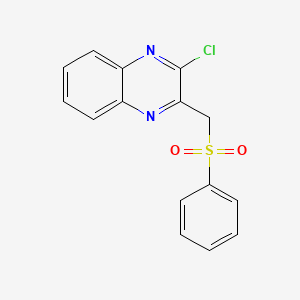

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)

![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)

![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)

![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)